CP-547632

Description

OSI-632 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 6 investigational indications.

Properties

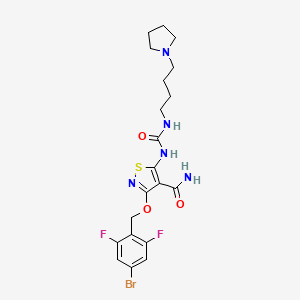

IUPAC Name |

3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24BrF2N5O3S/c21-12-9-14(22)13(15(23)10-12)11-31-18-16(17(24)29)19(32-27-18)26-20(30)25-5-1-2-6-28-7-3-4-8-28/h9-10H,1-8,11H2,(H2,24,29)(H2,25,26,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXHAJRMTJXHJJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCCNC(=O)NC2=C(C(=NS2)OCC3=C(C=C(C=C3F)Br)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24BrF2N5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00179866 | |

| Record name | CP 547632 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252003-65-9 | |

| Record name | CP 547632 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252003659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CP-547632 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12962 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CP 547632 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00179866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CP-547632 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W1B375O5M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

CP-547632: A Comprehensive Technical Guide on its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability profile of CP-547632, a potent, orally bioavailable inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (FGF) kinases. Understanding these physicochemical properties is critical for its application in preclinical and clinical research.

Core Physicochemical Properties

This compound is an isothiazole derivative with the molecular formula C₂₀H₂₄BrF₂N₅O₃S and a molecular weight of 532.4 g/mol . It is typically supplied as a white to light yellow solid powder.

Solubility Profile

The solubility of this compound and its hydrochloride salt has been determined in various solvents and formulations, which is crucial for the preparation of stock solutions and dosing vehicles for in vitro and in vivo studies.

In Vitro Solubility

The solubility of this compound and its hydrochloride salt in common laboratory solvents is summarized below.

| Compound | Solvent | Solubility | Molar Equivalent |

| This compound | DMSO | ~100 mg/mL[1] | ~187.8 mM[1] |

| This compound | DMSO | ≥ 115 mg/mL[2] | ≥ 216.00 mM[2] |

| This compound Hydrochloride | DMSO | ~33.3 mg/mL[3] | ~58.6 mM[3] |

| This compound Hydrochloride | DMSO | 38.33 mg/mL[4] | 67.38 mM[4] |

| This compound Hydrochloride | Water | ~1 mg/mL[3] | ~1.8 mM[3] |

In Vivo Formulation Solubility

For in vivo applications, this compound has been formulated in various vehicles to achieve desired concentrations for administration.

| Compound | Formulation | Solubility | Molar Equivalent |

| This compound | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | 4 mg/mL[1] | 7.51 mM[1] |

| This compound | 10% DMSO + 90% (20% SBE-β-CD in Saline) | 4 mg/mL (suspension)[1] | 7.51 mM[1] |

| This compound | 10% DMSO + 90% Corn Oil | ≥ 4 mg/mL[1] | ≥ 7.51 mM[1] |

| This compound Hydrochloride | 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL[3] | ≥ 4.39 mM[3] |

| This compound Hydrochloride | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[3] | ≥ 4.39 mM[3] |

| This compound Hydrochloride | 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL[3] | ≥ 4.39 mM[3] |

Stability Profile and Storage Recommendations

The stability of this compound is critical for ensuring its potency and integrity during storage and experimental use.

Solid State Stability

Solution Stability

It is strongly recommended to store the compound in a sealed container, protected from moisture.[1][3] For shipping, the compound is stable at ambient temperature for several days.[1][3] To avoid degradation due to repeated freeze-thaw cycles, it is advisable to aliquot stock solutions into single-use vials.[2]

Experimental Protocols

Detailed experimental protocols for solubility and stability testing of this compound are not extensively detailed in publicly available literature. However, based on standard pharmaceutical practices, the following methodologies are likely employed.

Protocol: Preparation of In Vivo Formulations

This protocol describes the general steps for preparing the dosing vehicles mentioned in the solubility tables.

-

Vehicle 1 (DMSO/PEG300/Tween80/Saline):

-

Sequentially add 10% DMSO, 40% PEG300, 5% Tween80, and 45% saline.

-

Dissolve this compound in this co-solvent mixture.

-

If necessary, use sonication to achieve a clear solution.[1]

-

-

Vehicle 2 (DMSO/SBE-β-CD in Saline):

-

Prepare a 20% SBE-β-CD solution in saline.

-

Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).

-

Add 100 µL of the DMSO stock solution to 900 µL of the 20% SBE-β-CD solution and mix thoroughly. Ultrasonication may be required.[1]

-

-

Vehicle 3 (DMSO/Corn Oil):

-

Prepare a stock solution of this compound in DMSO (e.g., 40 mg/mL).

-

Add 100 µL of the DMSO stock solution to 900 µL of corn oil and mix thoroughly to achieve a clear solution.[1]

-

Mechanism of Action and Signaling Pathway

This compound is an ATP-competitive inhibitor of the VEGFR-2 and basic FGF receptor kinases, with IC₅₀ values of 11 nM and 9 nM, respectively.[1][2] It inhibits VEGF-stimulated autophosphorylation of VEGFR-2 in whole-cell assays with an IC₅₀ of 6 nM.[5][6] This inhibition blocks downstream signaling pathways that lead to endothelial cell proliferation and migration, key processes in angiogenesis.

Caption: this compound inhibits VEGF-induced VEGFR-2 autophosphorylation.

Experimental Workflow Example

The following diagram illustrates a general workflow for evaluating the in vitro efficacy of this compound.

Caption: General workflow for in vitro testing of this compound.

References

- 1. This compound (PAN-90806) | VEGFR-2 inhibitor | CAS 252003-65-9 | Buy this compound (PAN-90806) from Supplier InvivoChem [invivochem.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound hydrochloride (PAN-90806) | VEGFR inhibitor | CAS 252003-71-7 | Buy this compound hydrochloride (PAN-90806) from Supplier InvivoChem [invivochem.com]

- 4. This compound hydrochloride | FGFR | TargetMol [targetmol.com]

- 5. abmole.com [abmole.com]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to CP-547632 (CAS Number 252003-65-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-547632 is a potent, orally bioavailable, ATP-competitive inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and fibroblast growth factor receptor-1 (FGFR-1) tyrosine kinases.[1][2][3][4] With a CAS number of 252003-65-9, this small molecule has demonstrated significant anti-angiogenic and anti-tumor activity in preclinical models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key biological data, detailed experimental protocols, and relevant signaling pathways. The information is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Core Compound Information

| Property | Value | Reference |

| IUPAC Name | 3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-({[4-(pyrrolidin-1-yl)butyl]carbamoyl}amino)-1,2-thiazole-4-carboxamide | [5] |

| CAS Number | 252003-65-9 | [5] |

| Molecular Formula | C20H24BrF2N5O3S | [5] |

| Molecular Weight | 532.4 g/mol | [5] |

| Appearance | White Powder | [6] |

| Solubility | Soluble in DMSO | [7] |

| Storage | Store at -20°C for long-term | [6] |

Mechanism of Action

This compound exerts its biological effects primarily through the competitive inhibition of ATP binding to the kinase domains of VEGFR-2 and FGFR-1.[1][3] This inhibition blocks the autophosphorylation and subsequent activation of these receptors, thereby disrupting downstream signaling cascades that are crucial for endothelial cell proliferation, migration, and survival – key processes in angiogenesis.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor (VEGF) is a critical regulator of angiogenesis. Upon binding of VEGF to its receptor, VEGFR-2, the receptor dimerizes and autophosphorylates specific tyrosine residues in its cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, and survival. This compound directly inhibits the initial autophosphorylation of VEGFR-2, thus blocking the entire downstream signaling cascade.

Inhibition of FGFR-1 Signaling

Fibroblast Growth Factors (FGFs) and their receptors (FGFRs) are also key players in angiogenesis and tumor development. Similar to VEGFR-2, the binding of FGF to FGFR-1 induces receptor dimerization and autophosphorylation, activating downstream signaling pathways such as the Ras-MAPK and PI3K-Akt pathways. This compound's inhibition of FGFR-1 kinase activity provides a dual mechanism for its anti-angiogenic effects.

Quantitative Biological Data

In Vitro Kinase Inhibition

| Kinase Target | IC50 (nM) |

| VEGFR-2 | 11 |

| FGFR-1 (bFGF Receptor) | 9 |

| PDGFRβ | >10,000 |

| EGFR | 2,700 |

| Insulin Receptor | >10,000 |

Data compiled from Beebe et al., 2003.[1][2]

Cellular Activity

| Assay | Cell Line | Stimulant | IC50 (nM) |

| VEGFR-2 Phosphorylation | Porcine Aortic Endothelial Cells (PAE) | VEGF | 6 |

| HUVEC Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | VEGF | 14 |

| HUVEC Proliferation | Human Umbilical Vein Endothelial Cells (HUVEC) | bFGF | 53 |

Data compiled from Beebe et al., 2003.[1][2]

In Vivo Efficacy

| Tumor Xenograft Model | Dosing | Tumor Growth Inhibition (%) |

| Colo-205 (human colon) | 100 mg/kg/day, p.o. | 85 |

| DLD-1 (human colon) | 100 mg/kg/day, p.o. | 69 |

| MDA-MB-231 (human breast) | 100 mg/kg/day, p.o. | 80 |

Data compiled from Beebe et al., 2003.[2]

| In Vivo Angiogenesis Model | Dosing | Inhibition |

| Murine Corneal Angiogenesis (VEGF-induced) | 25 mg/kg/day, p.o. | 75% |

| Murine Corneal Angiogenesis (VEGF-induced) | 100 mg/kg/day, p.o. | 100% |

Data compiled from Beebe et al., 2003.[2]

Experimental Protocols

VEGFR-2 and FGFR-1 Kinase Assays

This protocol is a generalized representation based on standard kinase assay procedures.

Methodology:

-

Reagent Preparation:

-

Recombinant human VEGFR-2 or FGFR-1 kinase is diluted in kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

-

A suitable peptide substrate is prepared in kinase buffer.

-

ATP is prepared at a concentration approximating the Kₘ for the specific kinase.

-

Serial dilutions of this compound are prepared in DMSO and then further diluted in kinase buffer.

-

-

Assay Procedure:

-

In a 96-well plate, add the kinase solution.

-

Add the diluted this compound or vehicle control (DMSO).

-

Add the peptide substrate.

-

Initiate the kinase reaction by adding the ATP solution.

-

-

Incubation and Detection:

-

Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding a solution containing EDTA.

-

The amount of phosphorylated substrate is quantified using a suitable detection method, such as a phospho-specific antibody in an ELISA format, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), or by measuring the incorporation of ³³P-ATP.

-

-

Data Analysis:

-

The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.

-

The IC₅₀ value is determined by fitting the data to a four-parameter logistic equation.

-

Cell-Based VEGFR-2 Phosphorylation Assay

-

Cell Culture:

-

Porcine Aortic Endothelial (PAE) cells stably transfected with human VEGFR-2 are cultured in appropriate media (e.g., Ham's F12 with 10% FBS).

-

Cells are seeded in 6-well plates and grown to near confluency.

-

-

Assay Procedure:

-

Serum-starve the cells for 16-24 hours prior to the experiment.

-

Pre-incubate the cells with various concentrations of this compound or vehicle for 1 hour at 37°C.

-

Stimulate the cells with VEGF (e.g., 50 ng/mL) for 5-10 minutes at 37°C.

-

-

Analysis:

-

Lyse the cells and determine the total protein concentration.

-

Immunoprecipitate VEGFR-2 from the cell lysates using an anti-VEGFR-2 antibody.

-

Perform SDS-PAGE and Western blot analysis using an anti-phosphotyrosine antibody to detect phosphorylated VEGFR-2 and a total VEGFR-2 antibody for normalization.

-

Quantify the band intensities to determine the inhibition of phosphorylation.

-

HUVEC Proliferation Assay

-

Cell Culture:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium.

-

Seed HUVECs in 96-well plates at a low density (e.g., 5,000 cells/well).

-

-

Assay Procedure:

-

Allow cells to attach overnight.

-

Replace the medium with a basal medium containing a low percentage of serum and the desired stimulant (VEGF or bFGF).

-

Add serial dilutions of this compound or vehicle.

-

Incubate for 48-72 hours.

-

-

Analysis:

-

Assess cell proliferation using a suitable method, such as the MTT assay, which measures mitochondrial activity, or by direct cell counting.

-

Calculate the percentage of proliferation relative to the control and determine the IC₅₀ value.

-

Murine Corneal Angiogenesis Assay

This in vivo assay provides a quantitative measure of angiogenesis.

Methodology:

-

Pellet Preparation:

-

A slow-release pellet is prepared by mixing Hydron (poly-HEMA), sucralfate, and the angiogenic stimulus (VEGF or bFGF).

-

-

Surgical Procedure:

-

Mice (e.g., BALB/c) are anesthetized.

-

A micropocket is created in the cornea using a surgical microscope.

-

The prepared pellet is implanted into the micropocket.

-

-

Treatment and Observation:

-

Animals are treated daily with oral doses of this compound or vehicle.

-

The extent of blood vessel growth from the limbus towards the pellet is observed and quantified daily for 5-7 days using a slit-lamp biomicroscope.

-

-

Quantification:

-

The angiogenic response is quantified by measuring the length of the new blood vessels and the circumferential area of neovascularization (in clock hours).

-

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the primary literature. However, the synthesis of similar isothiazole derivatives often involves the construction of the substituted isothiazole core, followed by the elaboration of the side chains. The synthesis would likely involve the reaction of a suitably substituted β-ketoester with a source of sulfur and ammonia to form the isothiazole ring. Subsequent functional group manipulations would be required to introduce the carboxamide and the urea-linked side chain. For specific and proprietary synthesis details, consulting relevant patents would be necessary.

Conclusion

This compound is a well-characterized, potent dual inhibitor of VEGFR-2 and FGFR-1 with significant anti-angiogenic and anti-tumor properties demonstrated in preclinical studies. Its oral bioavailability makes it an attractive candidate for further investigation. This technical guide provides a foundational understanding of its biochemical and cellular activities, along with standardized protocols for its evaluation. Researchers and drug development professionals can utilize this information to design further studies to explore the full therapeutic potential of this compound.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. The Corneal Micropocket Assay: A Model of Angiogenesis in the Mouse Eye - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. reactionbiology.com [reactionbiology.com]

- 7. This compound (PAN-90806) | VEGFR-2 inhibitor | CAS 252003-65-9 | Buy this compound (PAN-90806) from Supplier InvivoChem [invivochem.com]

An In-depth Technical Guide to the ATP-Competitive Inhibition Kinetics of CP-547632

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ATP-competitive inhibition kinetics of CP-547632, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document details the quantitative inhibitory data, experimental protocols for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to this compound and its Mechanism of Action

CP-547,632 is a novel isothiazole derivative that has been identified as a potent, orally bioavailable inhibitor of VEGFR-2 and basic fibroblast growth factor (FGF) kinases.[1][2][3] Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of these receptors.[3][4] By blocking the ATP binding pocket, CP-547,632 prevents the autophosphorylation of the receptor, thereby inhibiting the downstream signaling cascades that lead to endothelial cell proliferation, migration, and angiogenesis.[2][4] Kinetic analyses, including Lineweaver-Burk plots, have confirmed that CP-547,632 acts as an ATP-competitive inhibitor of human VEGFR-2.[4]

Quantitative Inhibition Data

The inhibitory activity of CP-547,632 has been characterized through various in vitro and cellular assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Kinase Inhibition Profile of CP-547,632

| Target Kinase | IC50 (nM) | Notes |

| VEGFR-2 | 11 | [2][4] |

| bFGF Receptor | 9 | [2][4] |

| Platelet-Derived Growth Factor Receptor β (PDGFRβ) | >10,000 | [4] |

| Epidermal Growth Factor Receptor (EGFR) | >10,000 | [4] |

| Insulin Receptor | >10,000 | [4] |

Table 2: Cellular Activity of CP-547,632

| Assay | Cell Line | IC50 (nM) | EC50 (ng/mL) | Notes |

| VEGF-stimulated VEGFR-2 Autophosphorylation | Porcine Aortic Endothelial Cells expressing VEGFR-2 | 6 | - | [2][4] |

| VEGF-stimulated Thymidine Incorporation | Human Umbilical Vein Endothelial Cells (HUVEC) | 14 | - | [4] |

| bFGF-stimulated Thymidine Incorporation | Human Umbilical Vein Endothelial Cells (HUVEC) | 53 | - | [4] |

| In vivo VEGFR-2 Phosphorylation Inhibition | NIH3T3/H-ras tumors in mice | - | 590 | [2][4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the ATP-competitive inhibition of VEGFR-2 by CP-547,632.

In Vitro VEGFR-2 Kinase Inhibition Assay

This protocol is designed to determine the in vitro inhibitory activity of CP-547,632 against the VEGFR-2 kinase domain.

Materials:

-

Recombinant human VEGFR-2 kinase domain (e.g., GST-fusion protein)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

CP-547,632 (or other test inhibitor)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

-

96-well white microplates

Procedure:

-

Compound Preparation: Prepare a serial dilution of CP-547,632 in DMSO. Further dilute in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤1%.

-

Reaction Setup:

-

Add 5 µL of the diluted CP-547,632 or vehicle (DMSO in Assay Buffer) to the wells of a 96-well plate.

-

Add 20 µL of a solution containing the VEGFR-2 enzyme and the peptide substrate in Assay Buffer.

-

Initiate the kinase reaction by adding 25 µL of ATP solution in Assay Buffer. The final concentrations of ATP and substrate should be at or near their Km values to allow for the detection of competitive inhibitors.

-

-

Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

-

Detection: Add 50 µL of Kinase-Glo® reagent to each well to stop the reaction and measure the remaining ATP. Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each concentration of CP-547,632 and determine the IC50 value by fitting the data to a four-parameter logistic curve.

Determination of ATP-Competitive Inhibition using Lineweaver-Burk Plot Analysis

This protocol describes how to experimentally verify the ATP-competitive inhibition mechanism of CP-547,632.

Materials:

-

Same as in section 3.1.

Procedure:

-

Experimental Setup: Perform the VEGFR-2 kinase assay as described in section 3.1 with the following modifications:

-

Use a range of fixed concentrations of CP-547,632 (e.g., 0 nM, 1x IC50, 2x IC50, 5x IC50).

-

For each concentration of CP-547,632, vary the concentration of ATP over a wide range (e.g., 0.1x Km to 10x Km).

-

-

Data Collection: Measure the initial reaction velocity (v) for each combination of CP-547,632 and ATP concentrations.

-

Data Analysis:

-

For each concentration of the inhibitor, plot the reciprocal of the velocity (1/v) against the reciprocal of the ATP concentration (1/[ATP]). This is the Lineweaver-Burk plot.

-

Fit the data for each inhibitor concentration to a straight line.

-

For an ATP-competitive inhibitor, the lines will intersect on the y-axis (1/Vmax), indicating that the maximum velocity (Vmax) is unchanged, while the x-intercept (-1/Km) will increase with increasing inhibitor concentration, indicating an apparent increase in the Michaelis constant (Km).

-

Cellular VEGFR-2 Phosphorylation Assay (Western Blot)

This protocol details the method to assess the ability of CP-547,632 to inhibit VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVEC) or other cells endogenously or exogenously expressing VEGFR-2.

-

Cell culture medium (e.g., EGM-2)

-

Serum-free medium

-

Recombinant human VEGF-A

-

CP-547,632

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-VEGFR-2 (e.g., Tyr1175) and anti-total-VEGFR-2.

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate HUVECs and grow to near confluency.

-

Serum-starve the cells for 4-6 hours in serum-free medium.

-

Pre-treat the cells with various concentrations of CP-547,632 or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10-15 minutes at 37°C.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse with Lysis Buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-VEGFR-2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL reagent and an imaging system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with the anti-total-VEGFR-2 antibody to normalize for protein loading.

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phosphorylated VEGFR-2 to total VEGFR-2 for each treatment condition and determine the IC50 value for the inhibition of phosphorylation.

-

Visualizing the Core Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.

References

- 1. 4.10. Western Blot Analysis of VEGFR2 Phosphorylation [bio-protocol.org]

- 2. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

CP-547,632: A Technical Guide to Tyrosine Kinase Selectivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the tyrosine kinase selectivity profile of CP-547,632, a potent ATP-competitive inhibitor. The information is compiled from publicly available pharmacological data to assist researchers and drug development professionals in understanding its mechanism of action and potential applications.

Quantitative Selectivity Profile

CP-547,632 demonstrates notable selectivity for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and basic Fibroblast Growth Factor (bFGF) kinases.[1][2][3][4][5] The following table summarizes the available quantitative data on its inhibitory activity against a panel of key tyrosine kinases.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. VEGFR-2 | Assay Type |

| VEGFR-2 | 11 | 1x | In vitro kinase assay |

| bFGF-R | 9 | ~1.2x | In vitro kinase assay |

| PDGFRβ | > 2,750 | > 250x | In vitro kinase assay |

| EGFR | > 11,000 | > 1,000x | In vitro kinase assay |

| Insulin Receptor (IR) | > 11,000 | > 1,000x | In vitro kinase assay |

Note: The IC50 values for PDGFRβ, EGFR, and Insulin Receptor are extrapolated from qualitative statements indicating that CP-547,632 is 250- to 1000-fold less potent against these kinases compared to VEGFR-2.

Experimental Protocols

The following section details a representative methodology for an in vitro tyrosine kinase inhibition assay, based on commonly employed protocols for assessing the potency of inhibitors like CP-547,632.

In Vitro Tyrosine Kinase Inhibition Assay (VEGFR-2)

Objective: To determine the half-maximal inhibitory concentration (IC50) of CP-547,632 against VEGFR-2 kinase activity.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

CP-547,632 (dissolved in DMSO)

-

ATP (Adenosine Triphosphate)

-

Substrate: Poly(Glu, Tyr) 4:1

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Detection Reagent (e.g., ADP-Glo™ Kinase Assay Kit, Promega)

-

96-well or 384-well assay plates (white, low-volume)

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: A serial dilution of CP-547,632 is prepared in DMSO, followed by a further dilution in kinase buffer to the desired final concentrations.

-

Reaction Setup:

-

Add a small volume of the diluted CP-547,632 or DMSO (vehicle control) to the wells of the assay plate.

-

Add the recombinant VEGFR-2 enzyme solution to each well.

-

The plate is gently mixed and pre-incubated for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding to the kinase.

-

-

Initiation of Kinase Reaction:

-

A solution containing the Poly(Glu, Tyr) substrate and ATP is added to each well to start the kinase reaction. The final ATP concentration should be at or near the Km for VEGFR-2 to ensure accurate determination of ATP-competitive inhibition.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

-

Detection:

-

The kinase reaction is stopped, and the amount of ADP produced is measured using a detection reagent such as the ADP-Glo™ assay. This assay stoichiometrically converts ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

The luminescence is read on a plate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity.

-

The percentage of inhibition for each concentration of CP-547,632 is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizations

The following diagrams illustrate the selectivity of CP-547,632 and a typical workflow for a kinase inhibition assay.

Caption: Selectivity profile of CP-547,632 against various tyrosine kinases.

Caption: General workflow of an in vitro kinase inhibition assay.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. selleckchem.com [selleckchem.com]

The Preclinical Profile of CP-547,632: A VEGFR-2 Tyrosine Kinase Inhibitor

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of CP-547,632 in Preclinical Models for Researchers, Scientists, and Drug Development Professionals.

CP-547,632 is a potent, orally bioavailable small molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) tyrosine kinase, a key mediator of angiogenesis, the formation of new blood vessels. By targeting the ATP-binding site of the VEGFR-2 kinase, CP-547,632 effectively blocks downstream signaling pathways implicated in endothelial cell proliferation, migration, and survival. This targeted mechanism of action has positioned CP-547,632 as a promising anti-angiogenic agent for cancer therapy. This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of CP-547,632, summarizing key data from in vitro and in vivo studies to inform further research and development.

Pharmacodynamics: In Vitro Activity

CP-547,632 demonstrates potent inhibitory activity against VEGFR-2 and other related kinases in various in vitro assays. The compound is an ATP-competitive inhibitor, suggesting it binds to the kinase domain and prevents the transfer of phosphate from ATP to its target substrates.

| Assay Type | Target | Cell Line | IC50 |

| Kinase Autophosphorylation | VEGFR-2 | - | 11 nM[1][2] |

| Kinase Autophosphorylation | bFGF Receptor | - | 9 nM[2] |

| VEGF-Stimulated Phosphorylation | VEGFR-2 | Porcine Aorta Endothelial Cells | 6 nM[1][2] |

| VEGF-Stimulated Proliferation | - | Human Umbilical Vein Endothelial Cells (HUVEC) | 14 nM[1] |

| bFGF-Stimulated Proliferation | - | Human Umbilical Vein Endothelial Cells (HUVEC) | 53 nM[1] |

Pharmacodynamics: In Vivo Activity

Preclinical in vivo studies have confirmed the anti-angiogenic and anti-tumor effects of CP-547,632 in various animal models. Oral administration of CP-547,632 led to a dose-dependent inhibition of VEGFR-2 phosphorylation in tumors and a subsequent reduction in tumor growth.

In Vivo Target Inhibition

| Animal Model | Tumor Model | Parameter | Dosing Regimen | Result |

| Mice | NIH3T3/H-ras | VEGFR-2 Phosphorylation | Oral | EC50 = 590 ng/mL[2][3] |

In Vivo Anti-Angiogenesis

| Animal Model | Assay | Dosing Regimen | Result |

| BALB/c Mice | VEGF-Induced Corneal Angiogenesis | 25 mg/kg, qd, oral | 75% inhibition[1] |

| BALB/c Mice | VEGF-Induced Corneal Angiogenesis | 100 mg/kg, qd, oral | Complete inhibition[1] |

| Mice | Sponge Angiogenesis (VEGF-induced) | 100 mg/kg, qd, oral | 71% inhibition[1] |

| Mice | Sponge Angiogenesis (bFGF-induced) | 100 mg/kg, qd, oral | 89% inhibition[1] |

In Vivo Antitumor Efficacy

CP-547,632 has demonstrated significant, dose-dependent tumor growth inhibition in a variety of human tumor xenograft models in athymic mice.

| Tumor Xenograft Model | Dosing Regimen (Oral, qd) | Treatment Duration | Percent Tumor Growth Inhibition |

| Colo-205 (Colon) | 100 mg/kg | 12 days | 85%[1][2] |

| DLD-1 (Colon) | 100 mg/kg | 9 days | 69%[1] |

| MDA-MB-231 (Breast) | 100 mg/kg | 24 days | 80%[1] |

| EBC-1 (NSCLC) | 100 mg/kg | Not Specified | ~50%[1] |

| H460 (NSCLC) | 100 mg/kg | Not Specified | ~50%[1] |

Pharmacokinetics

Pharmacokinetic studies in mice have shown that CP-547,632 is orally bioavailable. The time to reach maximum plasma concentration (Cmax) is approximately 2 hours after oral administration.

| Dose (Oral) | Time Post-Dose | Total Plasma Concentration (Cmax) | Free Plasma Concentration |

| 25 mg/kg | 2 hours | 1067 ng/mL | 42.7 ng/mL |

| 100 mg/kg | 2 hours | 1884 ng/mL | 75 ng/mL |

Signaling Pathway

CP-547,632 inhibits the signaling cascade initiated by the binding of vascular endothelial growth factor (VEGF) to its receptor, VEGFR-2. This inhibition prevents the autophosphorylation of the receptor, thereby blocking downstream pathways that lead to angiogenesis.

Caption: Mechanism of action of CP-547,632 on the VEGFR-2 signaling pathway.

Experimental Protocols

Tumor Xenograft Efficacy Studies

-

Animal Model: Athymic mice are used as the host for human tumor xenografts.

-

Tumor Implantation: Human tumor cells (e.g., Colo-205, DLD-1, MDA-MB-231) are implanted subcutaneously into the mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a specified size (e.g., 75-150 mm³). Mice are then randomized into treatment and control groups (typically 7-10 animals per group).

-

Drug Administration: CP-547,632 is administered orally, once daily (qd), at various doses (e.g., 6.25-100 mg/kg). The vehicle control group receives the formulation without the active compound.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint: The study continues for a predetermined number of days. The primary endpoint is the inhibition of tumor growth compared to the vehicle-treated control group. Animal body weight and general health are also monitored.

Caption: Experimental workflow for in vivo tumor xenograft efficacy studies.

Corneal Angiogenesis Assay

-

Animal Model: BALB/c mice are used for this assay.

-

Pellet Implantation: A small hydron pellet containing VEGF is implanted into a micropocket created in the cornea of the mouse.

-

Drug Administration: Mice receive daily oral doses of CP-547,632 or vehicle for a specified period (e.g., 5 days).

-

Angiogenesis Assessment: The extent of new blood vessel growth from the limbal vasculature into the cornea is assessed, often using a slit lamp microscope.

-

Pharmacokinetic Correlation: Blood samples can be taken at specific time points (e.g., 2 hours after the last dose) to correlate plasma drug concentrations with the observed anti-angiogenic effect.

Sponge Angiogenesis Model

-

Model System: A surgical sponge soaked with an angiogenic factor (VEGF or bFGF) is implanted subcutaneously in mice.

-

Drug Administration: The animals are treated with daily oral doses of CP-547,632 or vehicle.

-

Angiogenesis Quantification: After a set period, the sponges are excised, and the extent of angiogenesis is quantified, for example, by measuring the hemoglobin content within the sponge, which is indicative of blood vessel formation. This model allows for the direct comparison of the inhibitory activity of the compound against different angiogenic stimuli in the same animal.[1][2][3]

References

Methodological & Application

Application Notes and Protocols for CP-547632 in Cell-Based Angiogenesis Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-547,632 is a potent, orally bioavailable inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (bFGF) receptor tyrosine kinases.[1][2] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. The VEGF/VEGFR signaling pathway is a key regulator of angiogenesis, making it a prime target for anti-cancer therapies.[1] CP-547,632 effectively blocks signaling through VEGFR-2, a primary mediator of VEGF-driven endothelial cell proliferation and migration, thereby inhibiting angiogenesis.[1][2] These application notes provide detailed protocols for utilizing CP-547,632 in common cell-based angiogenesis assays to evaluate its anti-angiogenic potential.

Mechanism of Action

CP-547,632 is a small molecule inhibitor that targets the ATP-binding site of the intracellular tyrosine kinase domain of VEGFR-2 and the bFGF receptor.[1][2] By blocking the autophosphorylation of these receptors, it prevents the initiation of downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[1][2]

VEGF Signaling Pathway Inhibition by CP-547,632

Quantitative Data Summary

The inhibitory activity of CP-547,632 has been quantified in various enzymatic and cell-based assays. The following table summarizes key IC50 values for this compound.

| Assay Type | Target/Stimulant | Cell Line | IC50 Value | Reference |

| Kinase Assay | VEGFR-2 | - | 11 nM | [1][2] |

| Kinase Assay | bFGF Receptor | - | 9 nM | [1][2] |

| Whole Cell Autophosphorylation | VEGF | Porcine Aortic Endothelial Cells (PAE) | 6 nM | [1][2] |

| Proliferation Assay | VEGF | HUVEC | 14 nM | [2] |

| Proliferation Assay | bFGF | HUVEC | 53 nM | [2] |

HUVEC: Human Umbilical Vein Endothelial Cells

Experimental Protocols

The following are detailed protocols for assessing the anti-angiogenic effects of CP-547,632 using standard in vitro cell-based assays.

Endothelial Cell Proliferation Assay

This assay measures the effect of CP-547,632 on the proliferation of endothelial cells stimulated with pro-angiogenic growth factors like VEGF or bFGF.

Workflow for Endothelial Cell Proliferation Assay

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Endothelial Cell Basal Medium (EBM-2)

-

Fetal Bovine Serum (FBS)

-

Recombinant human VEGF or bFGF

-

CP-547,632 (dissolved in DMSO)

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other proliferation assay reagent

-

DMSO

-

Plate reader

Protocol:

-

Seed HUVECs in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of EGM-2 and incubate overnight at 37°C in a 5% CO2 incubator.

-

The next day, aspirate the medium and replace it with 100 µL of EBM-2 containing 0.5% FBS. Incubate for 4-6 hours to serum-starve the cells.

-

Prepare serial dilutions of CP-547,632 in EBM-2 containing 0.5% FBS. A suggested starting concentration range is 1 nM to 1 µM.

-

Add the desired concentration of VEGF (e.g., 10-20 ng/mL) or bFGF (e.g., 5-10 ng/mL) to the CP-547,632 dilutions.

-

Remove the starvation medium from the cells and add 100 µL of the CP-547,632/growth factor solutions to the respective wells. Include appropriate controls (vehicle control, growth factor alone, CP-547,632 alone).

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of proliferation inhibition relative to the growth factor-stimulated control and determine the IC50 value.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay assesses the ability of CP-547,632 to inhibit the migration of endothelial cells, a key step in angiogenesis.

Materials:

-

HUVECs

-

EGM-2 and EBM-2 media

-

FBS

-

Recombinant human VEGF

-

CP-547,632 (in DMSO)

-

6- or 12-well tissue culture plates

-

200 µL pipette tips or a cell scraper

-

Microscope with a camera

Protocol:

-

Seed HUVECs in 6- or 12-well plates and grow to a confluent monolayer.

-

Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

Replace the medium with EBM-2 containing 1% FBS, VEGF (e.g., 20-50 ng/mL), and varying concentrations of CP-547,632 (e.g., 10 nM to 1 µM). Include vehicle and VEGF-only controls.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, and 24 hours).

-

Quantify the migration by measuring the area of the scratch at each time point. The rate of wound closure is indicative of cell migration.

-

Calculate the percentage of migration inhibition compared to the VEGF-stimulated control.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of CP-547,632 to disrupt the formation of capillary-like structures by endothelial cells on a basement membrane matrix.

Workflow for Endothelial Cell Tube Formation Assay

Materials:

-

HUVECs

-

EBM-2 medium with 2% FBS

-

Recombinant human VEGF

-

CP-547,632 (in DMSO)

-

Matrigel® or other basement membrane extract

-

96-well tissue culture plates

-

Microscope with a camera

-

Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Protocol:

-

Thaw Matrigel® on ice overnight.

-

Coat the wells of a pre-chilled 96-well plate with 50 µL of Matrigel® per well.

-

Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.

-

Harvest HUVECs and resuspend them in EBM-2 containing 2% FBS at a concentration of 2-3 x 10^5 cells/mL.

-

Prepare a cell suspension containing the desired concentrations of CP-547,632 (e.g., 10 nM to 1 µM) and VEGF (e.g., 20-50 ng/mL). Include appropriate controls.

-

Carefully add 100 µL of the cell suspension to each well on top of the solidified Matrigel®.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

-

Visualize and capture images of the tube-like structures using an inverted microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

-

Calculate the percentage of inhibition of tube formation relative to the VEGF-stimulated control.

Conclusion

CP-547,632 is a potent inhibitor of key angiogenic signaling pathways. The provided protocols offer a framework for researchers to effectively evaluate its anti-angiogenic properties in vitro. It is recommended to perform dose-response experiments for each assay to determine the optimal inhibitory concentrations for the specific endothelial cell type and conditions being used. Careful execution of these assays will provide valuable insights into the efficacy of CP-547,632 as a potential anti-angiogenic agent.

References

Application Notes: Probing VEGFR-2 Phosphorylation with CP-547,632

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for assessing the inhibitory activity of CP-547,632, a potent ATP-competitive inhibitor of VEGFR-2 tyrosine kinase, by monitoring the phosphorylation status of VEGFR-2 (p-VEGFR-2) using Western blot analysis.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as KDR or Flk-1, is a key mediator of angiogenesis, the formation of new blood vessels. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation cascade initiates downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. Dysregulation of VEGFR-2 signaling is a hallmark of several pathologies, including cancer and diabetic retinopathy, making it a critical target for therapeutic intervention.

CP-547,632 is a small molecule inhibitor that has been shown to effectively block the kinase activity of VEGFR-2, thereby preventing its autophosphorylation and subsequent signal transduction. Western blotting is a robust and widely used technique to detect and quantify the levels of specific proteins, including the phosphorylated forms of signaling molecules like VEGFR-2. This protocol outlines the necessary steps to treat cultured endothelial cells with VEGF-A to induce VEGFR-2 phosphorylation, inhibit this process with CP-547,632, and subsequently detect the levels of p-VEGFR-2 by Western blot. For enhanced detection of low-abundance p-VEGFR-2, an optional immunoprecipitation step is also detailed.

Quantitative Data Summary

The inhibitory effect of CP-547,632 on VEGFR-2 phosphorylation is dose-dependent. The following table summarizes the key quantitative parameters of CP-547,632 activity.

| Parameter | Value | Cell Type | Reference |

| IC50 (VEGFR-2 kinase autophosphorylation) | 11 nM | In vitro kinase assay | [1][2] |

| IC50 (VEGF-stimulated VEGFR-2 phosphorylation) | 6 nM | VEGFR-2-transfected endothelial cells | [1][2] |

| EC50 (in vivo tumor VEGFR-2 phosphorylation) | 590 ng/ml | NIH3T3/H-ras tumors in mice | [3] |

VEGFR-2 Signaling Pathway and Inhibition by CP-547,632

The following diagram illustrates the VEGFR-2 signaling cascade and the point of intervention for CP-547,632.

Caption: VEGFR-2 signaling pathway and CP-547,632 inhibition.

Experimental Workflow for p-VEGFR-2 Western Blot

The diagram below outlines the key steps of the experimental protocol.

Caption: Experimental workflow for p-VEGFR-2 Western blot.

Detailed Experimental Protocols

Part 1: Cell Culture, Treatment, and Lysis

-

Cell Seeding and Serum Starvation:

-

Plate human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells in complete growth medium and grow to 80-90% confluency.

-

Serum-starve the cells by replacing the growth medium with serum-free medium for 4-6 hours prior to treatment. This step is crucial to reduce basal levels of receptor phosphorylation.

-

-

Inhibitor Treatment:

-

Prepare a stock solution of CP-547,632 in DMSO.

-

Dilute the CP-547,632 stock solution in serum-free medium to the desired final concentrations (e.g., a dose-response range from 1 nM to 1000 nM).

-

Pre-incubate the serum-starved cells with the CP-547,632-containing medium or vehicle control (DMSO) for 1 hour at 37°C.[4][5]

-

-

VEGF Stimulation:

-

Following the inhibitor pre-incubation, stimulate the cells by adding VEGF-A directly to the medium to a final concentration of 20-50 ng/mL.

-

Incubate for 5-10 minutes at 37°C to induce VEGFR-2 phosphorylation.

-

-

Cell Lysis:

-

Immediately after stimulation, place the culture plates on ice and aspirate the medium.

-

Wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, aprotinin, leupeptin, sodium orthovanadate, sodium fluoride) to the cells.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate the lysate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Transfer the supernatant (total cell lysate) to a new tube.

-

-

Protein Quantification:

-

Determine the protein concentration of the cell lysates using a BCA protein assay kit according to the manufacturer's instructions.

-

Part 2: Immunoprecipitation of VEGFR-2 (Optional)

This step can be performed to enrich for p-VEGFR-2, especially if the protein is of low abundance in the cell type being studied.

-

Antibody Incubation:

-

To 200-500 µg of total cell lysate, add 1-2 µg of a polyclonal anti-VEGFR-2 antibody.

-

Incubate with gentle rocking overnight at 4°C.

-

-

Immune Complex Precipitation:

-

Add 20-30 µL of a 50% slurry of Protein A/G agarose beads to each sample.

-

Incubate with gentle rocking for 1-3 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation at 1,000 x g for 30 seconds at 4°C.

-

Carefully aspirate the supernatant.

-

Wash the beads three to five times with 500 µL of ice-cold lysis buffer, pelleting the beads by centrifugation after each wash.

-

-

Elution:

-

After the final wash, aspirate the supernatant and resuspend the beads in 20-40 µL of 2X Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes to elute the immunoprecipitated proteins from the beads.

-

Centrifuge to pellet the beads, and collect the supernatant for Western blot analysis.

-

Part 3: Western Blot Analysis

-

SDS-PAGE:

-

Load 20-50 µg of total cell lysate or the entire immunoprecipitated sample per lane onto a 7.5% SDS-polyacrylamide gel.

-

Include a molecular weight marker in one lane.

-

Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

-

Confirm successful transfer by staining the membrane with Ponceau S.

-

-

Blocking:

-

Destain the membrane with TBST (Tris-buffered saline with 0.1% Tween-20).

-

Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-p-VEGFR-2 Tyr1175) in the blocking buffer according to the manufacturer's recommended dilution.

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

-

Washing:

-

Wash the membrane three times for 5-10 minutes each with TBST at room temperature.

-

-

Secondary Antibody Incubation:

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

-

-

Final Washes:

-

Wash the membrane three times for 10-15 minutes each with TBST at room temperature.

-

-

Detection:

-

Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for the recommended time.

-

Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.

-

-

Stripping and Re-probing (for Total VEGFR-2 and Loading Control):

-

To normalize the p-VEGFR-2 signal, the membrane can be stripped of the bound antibodies and re-probed for total VEGFR-2 and a loading control (e.g., β-actin or GAPDH).

-

Incubate the membrane in a stripping buffer, wash thoroughly, and repeat the blocking and antibody incubation steps with the appropriate primary antibodies.

-

References

Application Notes and Protocols for CP-547632 in In Vivo Animal Models of Tumor Growth

Audience: Researchers, scientists, and drug development professionals.

Introduction

CP-547,632 is a potent, orally bioavailable small molecule inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (FGF) receptor kinases.[1][2] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, and is largely driven by the VEGF signaling pathway.[1][2] By targeting VEGFR-2, CP-547,632 effectively inhibits VEGF-stimulated endothelial cell proliferation and migration, thereby suppressing angiogenesis and subsequent tumor growth.[1][2] These application notes provide a summary of the in vivo efficacy of CP-547,632 in various animal models and detailed protocols for conducting similar xenograft studies.

Mechanism of Action

CP-547,632 is an ATP-competitive tyrosine kinase inhibitor. It specifically targets VEGFR-2 and the basic FGF receptor, with IC50 values of 11 nM and 9 nM, respectively.[1][2] In whole-cell assays, it inhibits VEGF-stimulated autophosphorylation of VEGFR-2 with an IC50 of 6 nM.[1][2] This inhibition of VEGFR-2 phosphorylation is a key mechanism that leads to the downstream suppression of angiogenesis. In vivo, oral administration of CP-547,632 has been shown to inhibit VEGFR-2 phosphorylation in tumors in a dose-dependent manner.[1][2]

Caption: Signaling pathway of VEGFR-2 inhibition by CP-547,632.

In Vivo Efficacy and Data Summary

CP-547,632 has demonstrated significant dose-dependent tumor growth inhibition in several human tumor xenograft models in athymic mice.[3] Daily oral administration of the compound was well-tolerated and resulted in up to 85% tumor growth inhibition.[1][2]

| Tumor Xenograft Model | Animal Model | CP-547,632 Dose (p.o., qd) | Treatment Duration | Tumor Growth Inhibition (%) | Reference |

| Colo-205 (human colon) | Athymic mice | 100 mg/kg | 12 days | 85% | [3] |

| DLD-1 (human colon) | Athymic mice | 100 mg/kg | 9 days | 69% | [3] |

| MDA-MB-231 (human breast) | Athymic mice | 6.25 - 100 mg/kg | Not specified | Dose-dependent | [3] |

| NIH3T3/H-ras (murine fibroblast) | Athymic mice | Not specified | Not specified | Dose-dependent inhibition of VEGFR-2 phosphorylation | [1][2] |

Experimental Protocols

The following protocols are based on methodologies reported for CP-547,632 and represent standard procedures for xenograft model development and efficacy testing.

Animal Models and Care

-

Age/Weight: 6-8 weeks old, approximately 20 grams at the start of the study.[2]

-

Housing: Maintained in a pathogen-free environment with a 12-hour light/dark cycle. Provide ad libitum access to sterile food and water.

-

Acclimatization: Allow animals to acclimate for at least one week before any experimental procedures.

-

Ethical Compliance: All animal procedures must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[2]

Tumor Cell Culture and Implantation

-

Cell Lines: Human tumor cell lines such as Colo-205, DLD-1, or MDA-MB-231.[3]

-

Culture Conditions: Grow cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Implantation:

-

Harvest tumor cells during their logarithmic growth phase using trypsin.

-

Wash the cells with sterile, serum-free medium or Phosphate Buffered Saline (PBS).

-

Resuspend the cells to a final concentration of 1 x 10^7 cells/mL.

-

Inject 0.1 mL of the cell suspension (1 x 10^6 cells) subcutaneously into the flank of each mouse.[2]

-

Drug Formulation and Administration

-

Formulation: Prepare CP-547,632 in a vehicle suitable for oral administration, such as 5% Gelucire in water.[3]

-

Dosing:

-

Calculate the required dose based on the mean group body weight.

-

Administer the drug orally (p.o.) once daily (qd) using a gavage needle.[3]

-

The control group should receive the vehicle only.

-

Tumor Growth Monitoring and Efficacy Evaluation

-

Tumor Measurement:

-

Begin monitoring tumor growth a few days after implantation.

-

Measure tumors 2-3 times per week using calipers.

-

Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2 .

-

-

Randomization: When tumors reach a mean volume of 75-150 mm³, randomize the mice into control and treatment groups (typically 7-10 animals per group).[3]

-

Treatment Period: Administer CP-547,632 or vehicle daily for the specified duration (e.g., 9-12 days or as required).[3]

-

Endpoints:

-

Continue tumor measurements throughout the treatment period.

-

Monitor animal body weight and general health as indicators of toxicity.

-

The primary endpoint is the percentage of tumor growth inhibition at the end of the study, calculated as: % TGI = (1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)) x 100 .

-

At the end of the study, euthanize animals and excise tumors for further analysis (e.g., weight measurement, immunohistochemistry for microvessel density, or ex vivo ELISA for VEGFR-2 phosphorylation).

-

Caption: Experimental workflow for in vivo xenograft studies.

Ex Vivo Analysis of VEGFR-2 Phosphorylation

This protocol allows for the direct assessment of the pharmacodynamic effects of CP-547,632 on its target in the tumor tissue.

-

Administer a single oral dose of CP-547,632 to tumor-bearing mice.

-

At a specified time point post-dose (e.g., 2 hours), euthanize the mice and immediately excise the tumors.

-

Snap-freeze the tumors in liquid nitrogen and store them at -80°C.

-

Homogenize the tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation.

-

Determine the protein concentration of the supernatant.

-

Use an ELISA kit specific for phosphorylated VEGFR-2 to quantify the level of inhibition compared to vehicle-treated controls. This method demonstrated a dose-dependent inhibition of VEGFR-2 phosphorylation in NIH3T3/H-ras tumors with an EC50 of 590 ng/mL based on plasma concentrations of CP-547,632.[1][2]

References

Application Notes and Protocols: Dosing and Administration of CP-547632 in Mice

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosing and administration of CP-547632, a potent inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2) and basic fibroblast growth factor (FGF) kinases, in murine models. The information is compiled from preclinical studies investigating its anti-angiogenic and anti-tumor activities.

Overview of this compound

This compound is an orally bioavailable small molecule inhibitor that targets key signaling pathways involved in angiogenesis, a critical process for tumor growth and metastasis.[1][2] It has demonstrated significant efficacy in inhibiting tumor growth in various human tumor xenograft models in mice.[1][2][3][4]

Mechanism of Action: this compound primarily functions by inhibiting the tyrosine kinase activity of VEGFR-2 and FGF receptors.[1][2] This abrogation of signaling prevents endothelial cell proliferation and migration, which are essential steps in the formation of new blood vessels (angiogenesis) that supply tumors with nutrients and oxygen.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound in mice.

Table 1: In Vitro and In Vivo Potency of this compound

| Parameter | Value | Cell/Model System | Reference |

| VEGFR-2 Kinase IC₅₀ | 11 nM | Enzyme Assay | [1][2] |

| bFGF Receptor Kinase IC₅₀ | 9 nM | Enzyme Assay | [1][2] |

| VEGF-stimulated VEGFR-2 Autophosphorylation IC₅₀ | 6 nM | Whole Cell Assay | [1][2] |

| VEGFR-2 Phosphorylation Inhibition EC₅₀ (in vivo) | 590 ng/mL (plasma concentration) | NIH3T3/H-ras tumor-bearing mice | [1][2][3] |

| Corneal Angiogenesis ED₅₀ | 10-25 mg/kg | BALB/c mice | [3] |

Table 2: Antitumor Efficacy of this compound in Human Tumor Xenograft Models in Athymic Mice

| Tumor Model | Dose (mg/kg, p.o., qd) | Treatment Vehicle | Maximum Tumor Growth Inhibition | Reference |

| Colo-205 (colon) | 6.25 - 100 | 5% Gelucire | Up to 85% | [3] |

| DLD-1 (colon) | 6.25 - 100 | 5% Gelucire | Significant inhibition | [3] |

| MDA-MB-231 (breast) | 6.25 - 100 | 5% Gelucire | Significant inhibition | [3] |

| Various Human Xenografts | Not specified | Not specified | Up to 85% | [1][2][4] |

Signaling Pathway

The following diagram illustrates the signaling pathway inhibited by this compound.

Caption: this compound inhibits angiogenesis by blocking VEGFR-2 and FGFR signaling.

Experimental Protocols

The following are detailed protocols for key in vivo experiments to assess the efficacy of this compound in mice.

Human Tumor Xenograft Model

This protocol describes the evaluation of the anti-tumor efficacy of this compound in athymic mice bearing human tumor xenografts.

Materials:

-

Athymic nude mice (e.g., BALB/c nu/nu)

-

Human tumor cell lines (e.g., Colo-205, DLD-1, MDA-MB-231)

-

Cell culture medium and supplements

-

Matrigel (optional)

-

This compound

-

Vehicle (e.g., 5% Gelucire in water)

-

Calipers

-

Animal balance

-

Oral gavage needles

Procedure:

-

Cell Culture: Culture the selected human tumor cell line under standard conditions.

-

Tumor Cell Implantation:

-

Harvest cells and resuspend in sterile PBS or culture medium, with or without Matrigel.

-

Inject tumor cells (typically 1 x 10⁶ to 1 x 10⁷ cells) subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

When tumors reach a mean volume of 75-150 mm³, randomize mice into treatment and control groups.

-

-

Drug Administration:

-

Prepare this compound in the chosen vehicle at the desired concentrations (e.g., 6.25, 12.5, 25, 50, 100 mg/kg).

-

Administer this compound or vehicle to the respective groups once daily via oral gavage.

-

-

Monitoring and Endpoint:

-

Continue to measure tumor volume and body weight regularly throughout the study.

-

The study endpoint may be a predetermined tumor volume, a specific number of treatment days, or signs of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

-

Experimental Workflow Diagram:

Caption: Workflow for evaluating this compound efficacy in a mouse xenograft model.

Corneal Angiogenesis Assay

This protocol details the assessment of the anti-angiogenic activity of this compound in the mouse cornea.

Materials:

-

BALB/c mice

-

VEGF pellets

-

Hydron polymer

-

Surgical microscope

-

Fine forceps and scissors

-

This compound

-

Vehicle

-

Oral gavage needles

Procedure:

-

Pellet Implantation:

-

Anesthetize the mice.

-

Create a small micropocket in the center of the cornea.

-

Implant a slow-release pellet containing VEGF into the corneal pocket.

-

-

Drug Administration:

-

Administer this compound or vehicle orally once daily, starting on the day of pellet implantation.

-

-

Angiogenesis Assessment:

-

After a set period (e.g., 5-7 days), examine the corneas under a microscope.

-

Quantify the angiogenic response by measuring the area of neovascularization.

-

Sponge Angiogenesis Assay

This protocol is for evaluating the effect of this compound on FGF- and VEGF-induced angiogenesis in a sponge matrix.

Materials:

-

Mice (e.g., BALB/c)

-

Sterile surgical sponges

-

VEGF and/or bFGF

-

Matrigel

-

This compound

-

Vehicle

-

Oral gavage needles

-

Hemoglobin assay kit

Procedure:

-

Sponge Preparation and Implantation:

-

Soak sterile sponges in a solution containing Matrigel and the angiogenic factor (VEGF or bFGF).

-

Surgically implant the sponges subcutaneously on the backs of the mice.

-

-

Drug Administration:

-

Administer this compound or vehicle orally once daily for the duration of the experiment.

-

-

Angiogenesis Quantification:

-

After a specified time (e.g., 7-14 days), excise the sponges.

-

Quantify the extent of angiogenesis by measuring the hemoglobin content within the sponges, which correlates with the degree of vascularization.

-

Administration Considerations

-

Route of Administration: Oral (p.o.) administration has been shown to be effective.[1][2][3][4] Other common routes in mice for preclinical studies include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC) injections.[5] The choice of administration route should be guided by the experimental design and the pharmacokinetic properties of the compound formulation.

-

Vehicle Selection: A 5% Gelucire solution in water has been used as a vehicle for oral administration of this compound.[3] The selection of an appropriate vehicle is crucial for ensuring the solubility, stability, and bioavailability of the compound. Other common vehicles include corn oil, sesame oil, and methylcellulose solutions.[5]

-

Animal Welfare: All animal experiments should be conducted in accordance with institutional guidelines and regulations for the ethical care and use of laboratory animals. This includes proper handling, anesthesia, and monitoring for any signs of distress or toxicity.

By following these detailed application notes and protocols, researchers can effectively design and execute preclinical studies to evaluate the dosing and administration of this compound in mice for cancer therapy research.

References

- 1. Pharmacological characterization of CP-547,632, a novel vascular endothelial growth factor receptor-2 tyrosine kinase inhibitor for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]

Application Notes and Protocols for CP-547632 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-547632 is a potent, orally bioavailable, and ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and basic Fibroblast Growth Factor (FGF) kinases.[1][2][3][4][5] It plays a crucial role in inhibiting angiogenesis, the formation of new blood vessels, a process vital for tumor growth and metastasis.[4][5][6] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments to study its effects on cancer cells and endothelial cells.

Mechanism of Action

This compound primarily targets the tyrosine kinase activity of VEGFR-2, a key receptor in the VEGF signaling pathway.[4][5][6] By competitively binding to the ATP-binding site of the kinase domain, it inhibits the autophosphorylation of VEGFR-2 induced by VEGF.[1][4][6][7] This blockade of VEGFR-2 signaling leads to the inhibition of endothelial cell proliferation and migration, which are critical steps in angiogenesis.[4][5] Additionally, this compound inhibits FGF receptor kinases, further contributing to its anti-angiogenic and anti-tumor effects.[1][3][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound based on published literature.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | IC50 Value | Reference |

| VEGFR-2 Kinase | Kinase Assay | 11 nM | [1][2][3][4] |

| FGF Kinase | Kinase Assay | 9 nM | [1][2][3][4] |

| VEGF-stimulated VEGFR-2 Autophosphorylation | Whole Cell Assay | 6 nM | [1][2][4][5][6][7] |

| VEGF-stimulated HUVEC Proliferation | Thymidine Incorporation | 14 nM | [6][8] |

| bFGF-stimulated HUVEC Proliferation | Thymidine Incorporation | 53 nM | [6][8] |

Table 2: Physicochemical and Solubility Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 532.40 g/mol | [3] |

| Appearance | White to light yellow solid powder | [1][2] |

| Solubility in DMSO | ~100 mg/mL (~187.8 mM) | [1] |

| Storage of Powder | -20°C for 3 years; 4°C for 2 years | [1][2] |

| Storage of Solution in Solvent | -80°C for 6 months; -20°C for 1 month | [1][2] |

Signaling Pathway Diagram

The following diagram illustrates the targeted signaling pathway of this compound.

Caption: VEGF signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Precaution: this compound is a potent inhibitor. Handle with appropriate personal protective equipment (PPE), including gloves and a lab coat.

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 50 mM). The solubility of this compound in DMSO is approximately 100 mg/mL (~187.8 mM).[1]

-

Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]

Protocol 2: Treatment of Cells with this compound

This protocol outlines the steps for treating cultured cells with this compound.

Materials:

-

Cultured cells in logarithmic growth phase

-

Complete cell culture medium

-

This compound stock solution (from Protocol 1)

-

Sterile pipette tips and tubes

Procedure:

-

Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates, 6-well plates, or flasks) at a density that will not lead to over-confluence during the experiment. Allow the cells to adhere and resume logarithmic growth (typically 24 hours).

-

Preparation of Working Solutions:

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure that the final concentration of DMSO in the culture medium is consistent across all treatments (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

-

-

Cell Treatment:

-

Remove the existing culture medium from the cells.

-

Add the prepared media containing the different concentrations of this compound to the respective wells.

-

Include a vehicle control group treated with the same final concentration of DMSO as the highest concentration of this compound used.

-

-

Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-